molecular formula C12H8F3N B1323535 2-Phenyl-3-(trifluoromethyl)pyridine CAS No. 639782-24-4

2-Phenyl-3-(trifluoromethyl)pyridine

Cat. No. B1323535
CAS RN: 639782-24-4
M. Wt: 223.19 g/mol
InChI Key: ZLRANBHTTCVNCE-UHFFFAOYSA-N
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Description

2-Phenyl-3-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine involves several steps. The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

In the molecular structure of the compound, the furopyridine ring system and the benzene ring are almost coplanar, making a dihedral angle of 5.5 (1)° .


Chemical Reactions Analysis

The major use of 2-Phenyl-3-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of 2-Phenyl-3-(trifluoromethyl)pyridine .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in 2-Phenyl-3-(trifluoromethyl)pyridine is a common pharmacophore in many FDA-approved drugs. This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals . For instance, the compound has been used in the development of drugs like sorafenib , which is approved for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

Agrochemical Synthesis

In the agrochemical industry, derivatives of 2-Phenyl-3-(trifluoromethyl)pyridine are utilized for their pest control properties. They serve as key structural motifs in active ingredients for pesticides . The unique combination of the fluorine atom and the pyridine moiety contributes to their effectiveness.

Veterinary Products

Similar to its use in human pharmaceuticals, this compound’s derivatives are also found in veterinary products. They are included in medications due to their potent biological activities and are used to treat various animal health issues .

Material Science

The physicochemical properties imparted by the trifluoromethyl group make 2-Phenyl-3-(trifluoromethyl)pyridine a valuable compound in material science. It can be used to modify the properties of materials, potentially leading to the development of new functional materials .

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its presence in a molecular structure can influence the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic chemistry .

Catalysis

The unique characteristics of 2-Phenyl-3-(trifluoromethyl)pyridine make it a candidate for use in catalysis. Its derivatives can potentially be used to catalyze various chemical reactions, thereby increasing efficiency and selectivity .

Analytical Chemistry

Due to its distinct spectral properties, 2-Phenyl-3-(trifluoromethyl)pyridine can be used in analytical chemistry for the detection and quantification of various substances. Its derivatives may serve as standards or reagents in analytical methods .

Electronic Applications

The electronic properties of fluorinated compounds like 2-Phenyl-3-(trifluoromethyl)pyridine are explored for use in the electronics industry. They could be used in the design of organic semiconductors or other electronic components .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

It is expected that many novel applications of 2-Phenyl-3-(trifluoromethyl)pyridine will be discovered in the future . The development of organic compounds containing fluorine is becoming an increasingly important research topic .

properties

IUPAC Name

2-phenyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRANBHTTCVNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634745
Record name 2-Phenyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(trifluoromethyl)pyridine

CAS RN

639782-24-4
Record name 2-Phenyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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